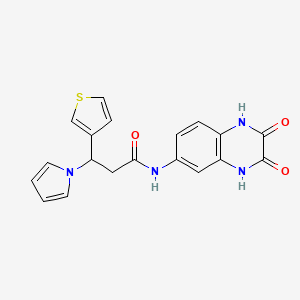

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a complex organic compound featuring a quinoxaline core, a pyrrole ring, and a thiophene moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-chinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinoxalin-Kerns: Der Chinoxalin-Kern kann durch die Kondensation eines o-Phenylendiamins mit einer Dicarbonylverbindung, wie Glyoxal, unter sauren Bedingungen synthetisiert werden.

Einführung des Pyrrol-Rings: Der Pyrrol-Ring kann durch eine Paal-Knorr-Synthese eingeführt werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem Amin reagiert.

Anbindung der Thiophen-Einheit: Der Thiophen-Ring kann durch eine Kreuzkupplungsreaktion, wie die Suzuki- oder Stille-Kupplung, unter Verwendung einer Thiophenboronsäure oder eines Stannanderivats eingeführt werden.

Endgültige Amidbildung: Der letzte Schritt beinhaltet die Bildung der Amidbindung, die typischerweise durch Reaktion des Chinoxalin-Derivats mit einem geeigneten Säurechlorid oder Anhydrid in Gegenwart einer Base wie Triethylamin erreicht wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeiten umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Thiophen- und Pyrrol-Ringen, was zur Bildung von Sulfoxiden oder N-Oxiden führt.

Reduktion: Reduktionsreaktionen können den Chinoxalin-Kern angreifen und die Dioxo-Gruppen in Hydroxyl-Gruppen umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid können verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gängige Reduktionsmittel.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die elektrophile Substitution und Organolithium- oder Grignard-Reagenzien für die nucleophile Substitution.

Hauptprodukte

Oxidation: Sulfoxide, N-Oxide.

Reduktion: Hydroxylierte Chinoxalin-Derivate.

Substitution: Halogenierte oder alkylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann diese Verbindung als Baustein für komplexere Moleküle dienen. Ihre mehreren reaktiven Stellen ermöglichen vielfältige chemische Modifikationen.

Biologie

Die Struktur der Verbindung deutet auf eine mögliche biologische Aktivität hin, wie z. B. Enzyminhibition oder Rezeptorbindung, was sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung macht.

Medizin

Aufgrund ihrer möglichen biologischen Aktivität könnte sie für therapeutische Anwendungen untersucht werden, einschließlich Antikrebs-, entzündungshemmender oder antimikrobieller Eigenschaften.

Industrie

In der Materialwissenschaft könnte die Verbindung bei der Entwicklung organischer Halbleiter oder als Vorläufer für die Synthese von Polymeren mit spezifischen elektronischen Eigenschaften verwendet werden.

Wirkmechanismus

Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung ab. In einem biologischen Kontext könnte die Verbindung mit bestimmten Enzymen oder Rezeptoren interagieren, ihre Aktivität hemmen oder ihre Funktion modulieren. Der Chinoxalin-Kern könnte sich in die DNA interkalieren, während die Pyrrol- und Thiophen-Ringe mit Proteinen oder anderen Biomolekülen interagieren könnten.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or N-oxides.

Reduction: Reduction reactions can target the quinoxaline core, converting the dioxo groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides, N-oxides.

Reduction: Hydroxylated quinoxaline derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

Due to its potential biological activity, it could be explored for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

Wirkmechanismus

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The quinoxaline core could intercalate with DNA, while the pyrrole and thiophene rings might interact with proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

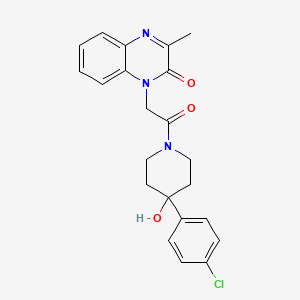

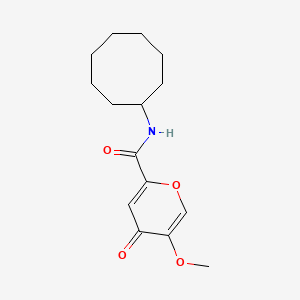

N-(2,3-Dioxo-1,2,3,4-tetrahydrochinoxalinyl)acetamid: Ähnlicher Chinoxalin-Kern, aber unterschiedliche Seitenketten.

3-(1H-Pyrrol-1-yl)-3-(3-thienyl)propanamid: Fehlt der Chinoxalin-Kern.

N-(2,3-Dioxo-1,2,3,4-tetrahydrochinoxalinyl)-3-(1H-indol-1-yl)-3-(3-thienyl)propanamid: Enthält einen Indol-Ring anstelle eines Pyrrol-Rings.

Einzigartigkeit

Die Kombination der Chinoxalin-, Pyrrol- und Thiophen-Einheiten in N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-chinoxalinyl)-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamid bietet ein einzigartiges Set an chemischen Eigenschaften, wodurch es für verschiedene Anwendungen vielseitig einsetzbar ist. Seine Struktur ermöglicht mehrere Punkte der chemischen Modifikation, was seine Nützlichkeit in der synthetischen Chemie und die potenzielle biologische Aktivität erhöht.

Eigenschaften

Molekularformel |

C19H16N4O3S |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |

InChI |

InChI=1S/C19H16N4O3S/c24-17(10-16(12-5-8-27-11-12)23-6-1-2-7-23)20-13-3-4-14-15(9-13)22-19(26)18(25)21-14/h1-9,11,16H,10H2,(H,20,24)(H,21,25)(H,22,26) |

InChI-Schlüssel |

FYISQCJWSCSVQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CSC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983279.png)

![ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10983282.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10983283.png)

methanone](/img/structure/B10983307.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10983318.png)

![4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10983329.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10983334.png)

![2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10983337.png)

![1-[4-(4-Chlorophenyl)piperazino]-5-(3-oxopiperazino)-1,5-pentanedione](/img/structure/B10983353.png)

![N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B10983356.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10983369.png)

![ethyl 4-methyl-2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983372.png)